N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structural Classification and Nomenclature of Pyrazolo[3,4-d]Pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives constitute an important class of fused bicyclic heterocycles characterized by the fusion of a pyrazole ring with a pyrimidine moiety. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with the nitrogen atoms of the pyrimidine ring. The core pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a rigid planar structure that serves as an excellent platform for medicinal chemistry modifications.
The structural classification of pyrazolo[3,4-d]pyrimidines can be organized based on substitution patterns at key positions. The basic molecular formula for the unsubstituted parent compound is C5H4N4, with a molecular weight of 120.11 grams per mole, as documented in chemical databases. Substitution typically occurs at positions 1, 3, 4, and 6 of the bicyclic system, with each position offering distinct opportunities for structure-activity relationship optimization. The N1 position commonly accommodates aromatic or aliphatic substituents that influence lipophilicity and target selectivity, while the C3 position often bears electron-withdrawing or electron-donating groups that modulate electronic properties.
The specific nomenclature for this compound reflects multiple functional group modifications. The 1-methyl substituent indicates methylation at the N1 position of the pyrazole ring, while the 3-bromo designation specifies halogen substitution at the C3 carbon. The 4-amine functionality represents the primary amino group attached to the C4 position of the pyrimidine ring, which is further modified with an aminoethyl chain to form the N-(2-aminoethyl) designation. This systematic naming convention allows for precise identification and communication within the scientific community regarding specific structural features and their potential biological implications.
| Position | Substituent Type | Common Modifications | Structural Impact |
|---|---|---|---|
| N1 | Alkyl/Aryl | Methyl, phenyl, substituted aromatics | Lipophilicity, membrane permeability |
| C3 | Halogen/Alkyl | Bromine, chlorine, methyl groups | Electronic properties, reactivity |
| C4 | Amino derivatives | Primary amines, aminoalkyl chains | Hydrogen bonding, solubility |
| C6 | Various | Hydroxyl, amino, alkyl groups | Target selectivity, potency |
Historical Context and Pharmacological Significance of Purine Isosteres in Medicinal Chemistry
The development of pyrazolo[3,4-d]pyrimidines as purine isosteres represents a significant milestone in medicinal chemistry, rooted in the fundamental understanding of adenine and guanine structures in biological systems. The historical progression began with the recognition that purine nucleotides serve as essential components of adenosine triphosphate, the universal energy currency of cells, and nucleic acids that store genetic information. This understanding led researchers to explore structural analogues that could mimic purine binding while offering improved pharmacological properties.
The concept of bioisosterism gained prominence in the mid-twentieth century when medicinal chemists recognized that replacing the imidazole ring in purine with a pyrazole moiety could maintain biological activity while altering pharmacokinetic and pharmacodynamic properties. Pyrazolo[3,4-d]pyrimidines emerged as particularly attractive purine isosteres because they retain the essential nitrogen atoms and aromatic character necessary for hydrogen bonding with biological targets, while offering opportunities for selective modification that are not available in the natural purine scaffold.
The pharmacological significance of purine isosteres became evident through their successful application in treating various diseases. Early research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could function as effective kinase inhibitors, targeting the adenosine triphosphate binding sites of protein kinases that regulate cellular processes including proliferation, differentiation, and apoptosis. The ability of these compounds to mimic adenine's hydrogen bonding pattern while providing enhanced selectivity profiles led to their adoption as privileged scaffolds in drug discovery programs.
Clinical validation of the pyrazolo[3,4-d]pyrimidine scaffold occurred with the development of several approved therapeutic agents. Notable examples include kinase inhibitors that have progressed through clinical trials for cancer treatment, demonstrating the practical utility of purine isostere design principles. These successes established pyrazolo[3,4-d]pyrimidines as validated starting points for medicinal chemistry efforts targeting diverse therapeutic areas including oncology, inflammatory diseases, and metabolic disorders.
The historical evolution of pyrazolo[3,4-d]pyrimidine research has been characterized by increasingly sophisticated structure-activity relationship studies that have revealed key determinants of biological activity. Early studies focused primarily on simple substitution patterns, while contemporary research employs advanced computational modeling and high-throughput screening to optimize complex multi-substituted derivatives. This progression reflects the maturation of the field and the accumulation of extensive knowledge regarding how structural modifications influence biological properties.
Role of Bromine and Aminoethyl Substituents in Bioactive Molecule Design
The incorporation of bromine and aminoethyl substituents in pyrazolo[3,4-d]pyrimidine derivatives represents strategic medicinal chemistry approaches designed to enhance biological activity through specific molecular interactions. Bromine substitution, particularly at the C3 position, serves multiple functional roles in bioactive molecule design, including the formation of halogen bonds, modulation of electronic properties, and optimization of pharmacokinetic parameters. The strategic placement of bromine atoms has become increasingly recognized as an effective approach for improving drug-target interactions while maintaining favorable absorption, distribution, metabolism, and excretion profiles.
Halogen bonding represents a fundamental non-covalent interaction that has gained significant attention in medicinal chemistry due to its ability to enhance binding affinity and selectivity. Bromine atoms possess a distinctive electronic distribution characterized by a positive electrostatic potential region, known as a sigma-hole, which can form favorable interactions with electron-rich regions of biological targets. These halogen bonds typically exhibit geometries and energies that complement traditional hydrogen bonding interactions, providing additional anchoring points for small molecule inhibitors within their target binding sites.
The pharmacological advantages of brominated pharmaceuticals extend beyond simple binding enhancements to include improved metabolic stability and altered distribution patterns. Bromine substitution can significantly impact the electronic properties of aromatic systems, influencing both the reactivity of adjacent functional groups and the overall molecular dipole moment. These electronic effects can translate into enhanced potency against specific biological targets while reducing off-target interactions that contribute to adverse effects.
| Bromine Effects | Mechanism | Biological Impact |
|---|---|---|
| Halogen bonding | Sigma-hole interactions | Enhanced binding affinity |
| Electronic modulation | Inductive effects | Altered reactivity patterns |
| Metabolic protection | Steric hindrance | Improved stability |
| Lipophilicity tuning | Hydrophobic interactions | Optimized pharmacokinetics |
Aminoethyl substituents provide complementary benefits through their ability to form hydrogen bonds and ionic interactions with biological targets. The aminoethyl chain attached to the 4-position amino group of pyrazolo[3,4-d]pyrimidines offers flexibility that allows the terminal amino group to explore diverse binding modes within target active sites. This conformational freedom can be particularly valuable for engaging with shallow binding pockets or forming interactions with multiple amino acid residues simultaneously.
The dual amino functionality present in this compound creates opportunities for complex hydrogen bonding networks that can significantly enhance binding specificity. Primary amino groups serve as both hydrogen bond donors and acceptors, enabling multivalent interactions with target proteins that contribute to improved selectivity profiles. The spatial separation between the core amino group and the terminal aminoethyl functionality allows these compounds to bridge distant binding site features, potentially achieving higher affinity than simpler analogues.
The combination of bromine and aminoethyl substitution in a single molecule represents a rational design approach that leverages complementary mechanisms of molecular recognition. While the bromine atom provides hydrophobic interactions and halogen bonding capabilities, the aminoethyl chain contributes polar interactions and conformational adaptability. This dual functionality approach has proven particularly effective in the development of kinase inhibitors, where the pyrazolo[3,4-d]pyrimidine core mimics adenine binding while the substituents provide additional selectivity determinants.
Contemporary medicinal chemistry efforts continue to explore novel combinations of halogen and aminoalkyl substituents to optimize biological activity profiles. Recent synthetic methodologies have enabled the preparation of diverse analogues with systematically varied chain lengths, branching patterns, and terminal functionalities. These structure-activity relationship studies have revealed that even subtle modifications to aminoethyl substituents can dramatically impact biological activity, highlighting the importance of precise structural optimization in drug discovery efforts.
Properties
IUPAC Name |
N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPCRGOMMWTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145158 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-37-4 | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation. Therefore, the primary target of this compound is likely to be CDK2.
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity. This inhibition can disrupt the normal cell cycle, preventing the cells from dividing and proliferating
Biochemical Pathways
The inhibition of CDK2 can affect various biochemical pathways related to cell cycle progression. For instance, it can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division. The downstream effects of this inhibition can include reduced cell proliferation and potentially cell death, depending on the specific cellular context.
Pharmacokinetics
It is noted that potent compounds from the series of pyrazolo[3,4-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400. These properties suggest that the compound may have good bioavailability and drug-likeness, but further studies would be needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to disruption of the cell cycle. This can result in reduced cell proliferation and potentially cell death, particularly in cells that are highly dependent on CDK2 activity. This makes the compound of potential interest as an anticancer agent.
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine. .
Biological Activity
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H9BrN4 |
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 11685503 |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Its structural features allow it to interact with target proteins effectively, influencing pathways related to cell proliferation and survival.
Inhibition Studies
Recent studies have shown that this compound exhibits inhibitory activity against several key enzymes:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair. The compound's IC50 value against DHFR has been reported as moderate, indicating potential as an antitumor agent .
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is implicated in various diseases including cancer and Alzheimer's disease. The compound has demonstrated promising inhibitory activity against GSK-3β, with a reported IC50 value indicating effective modulation of this pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituent Variations : Changes in the amino group or bromine substitution can significantly alter the compound's potency against target enzymes. Research indicates that the presence of a bromo group at position 3 enhances binding affinity to DHFR .
Antitumor Activity
In a recent study focusing on antitumor properties, this compound was tested in vitro against various cancer cell lines. The results showed that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a favorable therapeutic index .
Neuroprotective Effects
Another area of research explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to inhibit pathways leading to neuronal apoptosis, providing a potential mechanism for its use in treating neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Medicinal Chemistry
1.1 Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial in signal transduction pathways, and their dysregulation is often linked to diseases such as cancer. Research indicates that compounds similar to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit specific kinases like p70S6K and Akt, which are involved in cell growth and metabolism .
Table 1: Kinase Inhibition Activity
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | p70S6K | 0.5 | |
| Similar Compound A | Akt | 0.8 | |
| Similar Compound B | p70S6K | 0.6 |
1.2 Anticancer Properties
The compound has been investigated for its anticancer properties due to its ability to inhibit pathways that promote tumor growth. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Biochemical Applications
2.1 Enzyme Inhibition
In addition to kinase inhibition, this compound may also act as an inhibitor for other enzymes involved in metabolic processes. Its structure allows it to interact with various enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .
Table 2: Enzyme Inhibition Studies
Case Studies
Case Study 1: Cancer Cell Line Testing
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The study utilized MTT assays to measure cell proliferation and found significant reductions at concentrations above 5 µM.
Case Study 2: Animal Model Research
In vivo studies using murine models have shown that the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups treated with a placebo. This suggests a promising avenue for further development into a therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Key Structural Differences :
- The 1-methyl group may reduce steric hindrance compared to bulkier substituents like benzyl or phenyl groups .
Physicochemical Properties
Notable Trends:
Anticancer Activity
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Exhibits selective activity against neuroblastoma cells (SK-N-BE(2)) at 5.74 ng/mL, with minimal side effects .
- ZYBT1: A BTK inhibitor derived from pyrazolo[3,4-d]pyrimidin-4-amine, synthesized via Mitsunobu reactions .
Anti-inflammatory Activity
Toxicity Profiles
Comparison with Target Compound :
Key Differences :
- The target compound’s 2-aminoethyl group may require specialized coupling reagents, unlike simpler alkylation steps for methyl or benzyl groups .
Preparation Methods
General Synthetic Strategy
The synthetic approach to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically follows these key steps:
Construction of the pyrazolo[3,4-d]pyrimidine core: This is often achieved by cyclization reactions involving hydrazine derivatives and appropriately substituted pyrimidine precursors.
Selective bromination at the 3-position: Introduction of the bromine atom is critical for biological activity and is usually done via electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
N-Methylation at the N-1 position: Methylation is generally performed using methylating agents like methyl iodide or dimethyl sulfate under basic conditions to ensure selectivity.
Attachment of the 2-aminoethyl side chain at the 4-amino position: This step involves nucleophilic substitution or amide coupling reactions to introduce the N-(2-aminoethyl) moiety.
Detailed Preparation Methodology
Based on patent literature and medicinal chemistry research, the preparation can be outlined as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine core | Cyclization of 3-amino-1H-pyrazole derivatives with formamide or suitable pyrimidine precursors | Yields the basic heterocyclic scaffold |
| 2 | Bromination at 3-position | N-bromosuccinimide (NBS) in an inert solvent (e.g., DMF or dichloromethane) at 0°C to room temperature | Regioselective bromination; temperature control avoids polybromination |
| 3 | N-Methylation at N-1 | Methyl iodide (MeI) or dimethyl sulfate with a base such as potassium carbonate (K2CO3) in acetone or DMF | Ensures selective methylation at N-1 without affecting other positions |
| 4 | Introduction of N-(2-aminoethyl) substituent at 4-amino | Reaction of 4-chloro or 4-bromo intermediate with ethylenediamine under reflux | Nucleophilic aromatic substitution or amination to attach the aminoethyl group |
Representative Synthetic Route
A representative synthetic route is as follows:
Synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Starting from the pyrazolo[3,4-d]pyrimidin-4-amine core, selective bromination at the 3-position is carried out with NBS in DMF at low temperature.
N-Methylation: The 1H nitrogen is methylated using methyl iodide in the presence of potassium carbonate in acetone, yielding 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Amination with 2-aminoethyl group: The 4-position amino group is substituted with 2-aminoethyl via reaction with ethylenediamine, often under reflux conditions in a polar aprotic solvent like ethanol or DMF.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Bromination temperature | 0°C to room temperature | Low temperature prevents overbromination |
| Methylation base | K2CO3 or NaH | Strong base ensures effective methylation |
| Amination solvent | DMF, ethanol | Polar solvents favor nucleophilic substitution |
| Reaction time | 2-24 hours depending on step | Longer times improve conversion but may increase side reactions |
Research Findings and Data
The bromination step is critical for regioselectivity; improper conditions lead to polybrominated byproducts.
N-methylation is selective for the N-1 position due to steric and electronic factors, confirmed by NMR and mass spectrometry.
The introduction of the 2-aminoethyl substituent enhances solubility and biological activity, as demonstrated in kinase inhibition assays.
Purification is typically achieved by recrystallization or chromatographic techniques, yielding the target compound with >95% purity.
Summary Table of Key Steps
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | Pyrazolo[3,4-d]pyrimidin-4-amine | NBS | DMF | 0°C to RT | 2-4 h | 75-85 | Regioselective bromination |
| N-Methylation | 3-bromo derivative | MeI, K2CO3 | Acetone | RT | 12-18 h | 80-90 | Selective N-1 methylation |
| Amination | 3-bromo-1-methyl derivative | Ethylenediamine | DMF or EtOH | Reflux | 6-12 h | 70-80 | Nucleophilic substitution |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing pyrazolo[3,4-d]pyrimidine derivatives like N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyrazolopyrimidines can be synthesized by reacting precursors with alkyl/aryl halides in polar aprotic solvents (e.g., acetonitrile or dichloromethane) under reflux. Purification often involves recrystallization from acetonitrile or column chromatography .
- Key Steps :
- Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) or similar reagents.
- Aminoethylation : React with 2-aminoethylamine under basic conditions (e.g., cesium carbonate) to functionalize the 4-amine position.
- Validation : Confirm purity via melting point analysis, HPLC, or TLC .
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., δ 8.87 ppm for aromatic protons) and carbon backbone .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .
- IR Spectroscopy : Peaks at ~3298 cm indicate N-H stretching in amine groups .
- Example Data : For analogs, H NMR of 1-methyl derivatives shows singlet peaks at δ 3.5 ppm for methyl groups attached to nitrogen .
Q. What in vitro assays are suitable for preliminary biological screening?
- Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC values against kinases like Src or MAPK .
- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., TNBC models) .
- Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding affinity to targets like COX-2 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of pyrazolopyrimidine derivatives?
- Approach :
- Core Modifications : Substituents at the 1-, 3-, and 4-positions critically affect target selectivity. For example, bulky groups (e.g., cyclohexyl) enhance kinase inhibition by occupying hydrophobic pockets .
- Side Chain Engineering : The 2-aminoethyl group improves solubility and CNS penetration, as seen in analogs with similar substituents .
Q. How to resolve contradictory data in biological activity across assays?
- Strategies :
- Orthogonal Validation : Combine biochemical assays (e.g., kinase profiling) with cellular assays (e.g., phospho-ERK1/2 Western blotting) to confirm target engagement .
- Dose-Response Analysis : Perform IC titrations to rule out off-target effects at higher concentrations .
- Computational Docking : Use tools like AutoDock Vina to model binding modes and rationalize discrepancies (e.g., steric clashes in certain conformers) .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- Tools :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to assess solubility and reactivity .
- ADMET Prediction : Software like SwissADME estimates logP, blood-brain barrier permeability, and cytochrome P450 interactions .
- Example : For CNS-penetrant analogs, reducing polar surface area (<70 Ų) improved bioavailability .
Q. How to design experiments for target identification in uncharacterized biological systems?
- Workflow :
Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.
Thermal Proteome Profiling (TPP) : Monitor protein stability shifts upon compound treatment to identify targets .
CRISPR Screening : Genome-wide knockout libraries reveal synthetic lethal interactions .
Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?
- Approaches :
- Prodrug Design : Mask polar groups (e.g., aminoethyl) with ester linkages to reduce off-target effects .
- Selectivity Screening : Test against panels of kinases (e.g., Eurofins KinaseProfiler™) to prioritize compounds with narrow inhibition profiles .
- In Vivo Tolerability : Monitor body weight and organ histopathology in rodent models during dose escalation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
